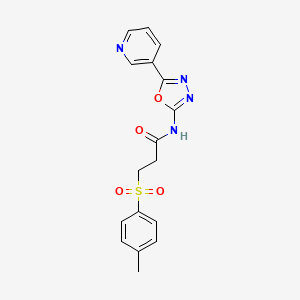

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-12-4-6-14(7-5-12)26(23,24)10-8-15(22)19-17-21-20-16(25-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZJVOCIRUAJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the tosyl group. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate acyl chloride to form the oxadiazole ring. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The tosyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Functional Analogues

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide Core Heterocycle: Replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen), altering electronic properties and hydrogen-bonding capacity. Substituents: A cyclopropyl group at the 5-position of the thiadiazole and a 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl group instead of pyridin-3-yl. Bioactivity Implications: The thiadiazole’s increased lipophilicity may enhance membrane permeability, while the hydroxyl and oxo groups on the pyridinone moiety could improve solubility and target binding .

Generalized Comparison Table

| Property/Feature | This compound | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide |

|---|---|---|

| Core Heterocycle | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |

| 5-Position Substituent | Pyridin-3-yl | Cyclopropyl |

| Amide-Linked Group | Tosylpropanamide | 4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-ylpropanamide |

| Electron Density | Electron-deficient (oxadiazole) | Moderately electron-rich (thiadiazole) |

| Predicted Solubility | Moderate (tosyl group may reduce solubility) | Higher (hydroxyl and oxo groups enhance polarity) |

Key Research Findings

- Electronic Effects : Oxadiazoles generally exhibit stronger electron-withdrawing characteristics compared to thiadiazoles, which may influence binding affinity in enzyme inhibition (e.g., kinases). The tosyl group in the target compound could sterically hinder interactions compared to the smaller cyclopropyl substituent in the thiadiazole analogue .

- Bioactivity Trends : Thiadiazole derivatives often show enhanced antimicrobial activity due to sulfur’s role in disrupting microbial membranes. In contrast, oxadiazoles are more commonly associated with anti-inflammatory or anticancer activity.

Limitations and Notes

- The provided evidence lacks explicit data on the biological or pharmacological performance of this compound. Structural comparisons are inferred from related compounds.

- Further experimental studies (e.g., crystallography via SHELX or solubility assays) are needed to validate these hypotheses.

Biological Activity

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound of significant interest due to its potential biological activities. This compound incorporates a pyridine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C13H11N5O4

- Molecular Weight : 301.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have been shown to be effective against various bacterial strains. The biological assays conducted on this compound revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound was tested against various cancer cell lines using standard MTT assays to evaluate cell viability. The findings suggest:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound was evaluated for its anti-inflammatory effects using a lipopolysaccharide (LPS) induced model in vitro. The results showed:

| Inflammatory Marker | Reduction (%) at 50 µM |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

| COX-2 | 50 |

These findings indicate that the compound effectively reduces the levels of key inflammatory markers, highlighting its potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of similar compounds with pyridine and oxadiazole moieties. For example:

- Study on Antimicrobial Activity : A study published in Molecules highlighted the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains, emphasizing their importance in drug development .

- Anticancer Research : Research published in Bioorganic & Medicinal Chemistry demonstrated that oxadiazole-based compounds could induce apoptosis in cancer cells through various mechanisms .

- Inflammation Modulation : A study focused on the anti-inflammatory properties of pyridine derivatives found significant reductions in pro-inflammatory cytokines when treated with specific oxadiazole compounds .

Q & A

Q. What are the common synthetic routes for preparing N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how are intermediates characterized?

A typical synthesis involves:

- Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide derivative (e.g., 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine) using cyanogen bromide or carbodiimide coupling agents .

- Step 2 : Coupling the oxadiazole amine with 3-tosylpropanoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

- Intermediate characterization : IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), (pyridinyl protons at δ 7.5–8.5 ppm), and LC-MS for molecular ion confirmation .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Chromatography : HPLC with UV detection (retention time ≥95% purity) .

- Spectroscopy : for carbon backbone confirmation (e.g., tosyl group carbons at δ 21.5 ppm for CH and 145 ppm for SO) .

- Elemental analysis : Deviation ≤0.4% for C, H, N, S .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Enzyme inhibition : LOX (lipoxygenase) and BChE (butyrylcholinesterase) assays at 100 μM concentration, measuring IC via spectrophotometry .

- Antimicrobial activity : Broth microdilution against S. aureus (MIC values) and C. elegans survival models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of 1,3,4-oxadiazole derivatives?

- Key modifications :

| Substituent | Impact on Activity | Example Reference |

|---|---|---|

| Tosyl group | Enhances metabolic stability | |

| Pyridinyl ring | Modulates receptor selectivity (e.g., kinase inhibition) |

- Methodology : Parallel synthesis of analogs with varying R-groups, followed by bioactivity clustering analysis .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite for target binding (e.g., EGFR or cannabinoid receptors) .

- ADMET prediction : SwissADME for solubility (LogP <3), CYP450 inhibition risks .

- DFT calculations : Solvatochromic analysis to correlate electronic properties with bioactivity .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : SHELXL refinement to confirm oxadiazole planarity and torsional angles (e.g., dihedral angle between pyridinyl and oxadiazole <10°) .

- Polymorphism screening : Differential scanning calorimetry (DSC) to detect crystalline forms .

Q. How are contradictions in bioactivity data across experimental models addressed?

- Case example : Discrepancies between C. elegans survival (in vivo) and S. aureus MIC (in vitro) may arise from compound stability or host-pathogen interactions. Validate via:

- Metabolic stability assays : Liver microsome incubation to assess degradation .

- Transcriptomics : RNA-seq of treated pathogens to identify resistance mechanisms .

Q. What formulation strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.